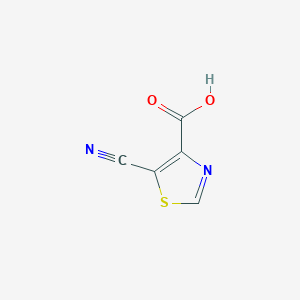

5-Cyanothiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-1-3-4(5(8)9)7-2-10-3/h2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYDXTUTYSWQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyanothiazole 4 Carboxylic Acid and Its Precursors

Established Synthetic Pathways for Thiazole-4-carboxylic Acid Derivatives

The construction of the thiazole-4-carboxylic acid scaffold is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal. These classical approaches often involve the formation of the thiazole (B1198619) ring followed by or concurrent with the installation of the carboxylic acid group.

Cyclization Reactions for the Formation of the Thiazole Ring System

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. scispace.comchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of thiazole-4-carboxylic acid derivatives, a key starting material is a derivative of bromopyruvic acid. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole ring. chemhelpasap.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the α-haloketone and thioamide components. mdpi.comnih.gov

Another significant cyclization strategy involves the reaction of active methylene (B1212753) isocyanides with dithioates. For instance, ethyl isocyanoacetate can react with methyl arene- or hetarenecarbodithioates in a base-induced cyclization to yield 4,5-disubstituted thiazoles. organic-chemistry.org This method offers a rapid and often purification-free route to these scaffolds. organic-chemistry.org

Furthermore, a method for preparing thiazole-4-carboxylic acid involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification, oxidation, and hydrolysis. google.com This pathway utilizes a readily available and inexpensive starting material. google.com

| Reaction Type | Key Reactants | Product | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Thiazole Derivative | chemhelpasap.com |

| Base-induced Cyclization | Active Methylene Isocyanide, Dithioate | 4,5-Disubstituted Thiazole | organic-chemistry.org |

| Multi-step Synthesis | L-cysteine hydrochloride, Formaldehyde | Thiazole-4-carboxylic acid | google.com |

Oxidative Transformations of Alkyl and Halogenated Alkyl Groups at the Thiazole-4-position to Carboxylic Acids

Once a 4-substituted thiazole is in hand, the carboxylic acid functionality can be introduced through oxidation. A common precursor is 4-methylthiazole (B1212942), which can be oxidized to thiazole-4-carboxylic acid. ontosight.ai Various oxidizing agents can be employed for this transformation. For instance, a procedure involving the halogenation of 4-methylthiazole followed by hydrolysis and oxidation with nitric acid has been reported to produce thiazole-4-carboxylic acid. google.com

The oxidation of a 4-hydroxymethylthiazole (B1350391) group to a carboxylic acid is another viable route. google.com This transformation can be achieved using oxidizing agents like nitric acid. google.com The starting 4-hydroxymethylthiazole can be prepared from the corresponding 4-methylthiazole.

Introduction of the Nitrile Functionality at the Thiazole-5-position via Cyano-Group Incorporating Precursors or Direct Cyanation Reactions

The introduction of the cyano group at the 5-position of the thiazole ring is a critical step in the synthesis of 5-cyanothiazole-4-carboxylic acid. This can be achieved through several methods, including the use of cyanating agents or by incorporating the cyano group early in the synthetic sequence.

One direct approach is the Sandmeyer reaction, a well-established method for converting an aromatic amine to a nitrile. derpharmachemica.comwikipedia.org In the context of thiazole synthesis, a 5-aminothiazole derivative can be diazotized and subsequently treated with a cyanide source, such as copper(I) cyanide, to install the nitrile group. wikipedia.orgias.ac.in It's noteworthy that 5-aminothiazoles behave like typical aromatic amines, readily undergoing diazotization. ias.ac.in

Alternatively, a palladium-catalyzed cyanation of a 5-halothiazole precursor offers a modern and efficient route. rsc.org For example, 5-iodothiazoles can be smoothly converted to their corresponding 5-cyano derivatives using potassium cyanide in the presence of a palladium catalyst. rsc.org

A synthetic route starting from β,β-dichloro-α-amino-acrylonitrile and a thioformamide (B92385) in the presence of an acidic catalyst can directly yield a 4-cyanothiazole (B73293). google.com While this provides the cyano group at the 4-position, similar strategies could potentially be adapted for 5-cyano substitution.

Novel and Emerging Synthetic Approaches for Thiazole Scaffolds

While classical methods remain valuable, the field of organic synthesis is constantly evolving, with new methodologies offering increased efficiency, diversity, and milder reaction conditions.

Multi-Component Reactions for Diverse Thiazole Architectures

Multi-component reactions (MCRs) have gained significant traction in heterocyclic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. nih.govnih.gov These reactions are highly atom-economical and allow for the rapid generation of diverse molecular libraries. iau.ir

Several MCRs have been developed for the synthesis of substituted thiazoles. nih.govrsc.org For example, a one-pot, three-component reaction of glycine-based dithiocarbamates, nitroalkenes, and acetic anhydride (B1165640) can produce fully substituted thiazoles in high yields under solvent-free conditions. rsc.org Another approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation. nih.gov The development of such MCRs provides a powerful tool for accessing a wide range of thiazole architectures, which can then be further functionalized to yield compounds like this compound.

| Reaction Type | Components | Key Features | Reference |

| Three-component reaction | Glycine-based dithiocarbamates, Nitroalkenes, Acetic anhydride | One-pot, solvent-free, high yields | rsc.org |

| Domino approach | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Green methodology, aqueous solvent, microwave irradiation | nih.gov |

| Four-component reaction | Aldehydes, Isocyano(triphenylphosphoranylidene)acetate, Amines, Thiocarboxylic acids | Cascade Ugi/Wittig cyclization | nih.gov |

Transition Metal-Catalyzed Coupling Reactions in Thiazole Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including thiazoles. nih.gov These reactions allow for the precise introduction of various substituents onto the thiazole ring.

Palladium- and copper-catalyzed reactions are particularly prominent in this area. acs.orgresearchgate.net For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or other groups onto the thiazole scaffold. cdnsciencepub.com Palladium catalysts with thiazole-based ligands have been developed and shown to be effective in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com

Direct C-H functionalization has also emerged as a powerful strategy. mdpi.com Palladium-catalyzed oxidative Heck coupling of thiazole-4-carboxylates can introduce alkenyl groups at the C5-position. mdpi.com This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical process. mdpi.com These transition metal-catalyzed methods provide sophisticated tools for the late-stage functionalization of the thiazole ring, offering flexibility in the synthesis of complex derivatives.

| Catalyst System | Reaction Type | Application in Thiazole Chemistry | Reference |

| Palladium(0)/dppf | Negishi Coupling | Regioselective alkylation of dibromothiazoles | nih.gov |

| Palladium(II) acetate | Oxidative Heck Coupling | Alkenylation of thiazole-4-carboxylates | mdpi.com |

| Copper and Palladium | Cross-Coupling | Synthesis of N-fused benzo scispace.comiau.irimidazo[2,1-b]thiazole derivatives | acs.org |

Principles and Applications of Green Chemistry in Thiazole Synthesis

The synthesis of thiazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of environmental impact and the promotion of sustainable chemical processes. researchgate.netnumberanalytics.com These approaches focus on using safer solvents, developing recyclable catalysts, and designing reactions that are both energy-efficient and minimize waste. researchgate.netresearchgate.net The adoption of green chemistry in thiazole synthesis is not only an environmental imperative but also a driver of innovation, leading to more efficient and cost-effective manufacturing processes. researchgate.net

Development of Solvent-Free or Aqueous Reaction Conditions

A significant advancement in green chemistry is the move away from hazardous organic solvents towards solvent-free or aqueous reaction media. researchgate.netnih.gov Water, being non-toxic, inexpensive, and readily available, is an excellent green solvent for many organic reactions, including the synthesis of thiazoles. rsc.orgresearchgate.net

Several methodologies have been developed to facilitate thiazole synthesis under these environmentally benign conditions:

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with aqueous media or solvent-free conditions has proven to be a highly effective strategy. rsc.orgnih.govbepls.com This technique can dramatically reduce reaction times and improve yields. For instance, a catalyst-free, multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave heating has been reported to produce trisubstituted thiazoles in good to very good yields. rsc.org Another example is the microwave-assisted synthesis of thiazole-substituted thiosemicarbazones, which achieves high yields in just 5 minutes without the need for a catalyst. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, offers another energy-efficient route for thiazole synthesis. nih.govwisdomlib.orgrsc.org Ultrasound irradiation can enhance reaction rates and yields by promoting cavitation, which improves mass transfer. nih.gov Lipase-catalyzed synthesis of 2,4-disubstituted thiazoles has been successfully carried out in an aqueous medium under ultrasound, representing a green and sustainable alternative to conventional methods. nih.govrsc.org

Solvent-Free Reactions: Conducting reactions without a solvent is an ideal green chemistry approach, as it eliminates solvent-related waste and simplifies product purification. nih.govresearchgate.net One-pot, solvent-free methods for the synthesis of 2,4-disubstituted thiazoles have been developed by reacting cyclic ketones, thiosemicarbazide, and phenacyl bromides, resulting in high yields and purity. tandfonline.com Similarly, the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) or selenourea (B1239437) can be performed under solvent-free conditions to produce 2-aminothiazoles quickly and efficiently. organic-chemistry.org

Table 1: Examples of Green Synthesis Conditions for Thiazoles

| Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Domino Reaction | Water, Microwave Heating | Catalyst-free, short reaction time, good yields | rsc.org |

| Hantzsch Condensation | Solvent-free | Catalyst-free, rapid reaction, good yields | organic-chemistry.org |

| Lipase-Catalyzed Synthesis | Water, Ultrasound | Biocatalyst, mild conditions, high yields | nih.govrsc.org |

| Multicomponent Reaction | Solvent-free | One-pot, high yields, simple purification | tandfonline.com |

Design and Implementation of Recyclable and Sustainable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and the use of often toxic and expensive metal catalysts. researchgate.netmdpi.com

Notable examples of such systems in thiazole synthesis include:

Heterogeneous Catalysts: Solid-supported catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. nih.gov A chitosan-calcium oxide nanocomposite has been demonstrated as an effective and recyclable heterogeneous base promoter for the high-yield synthesis of thiazoles. nih.gov Similarly, nano-Fe3O4@ZrO2-H3PO4 has been used as a magnetically separable and recyclable catalyst for the preparation of thiazole derivatives in water. eurekaselect.com

Biocatalysts: Enzymes, such as lipase, are being explored as environmentally friendly catalysts for thiazole synthesis. nih.govrsc.org These biocatalysts operate under mild conditions and exhibit high selectivity. nih.gov

Polymer-Supported Catalysts: Palladium-metalated porous organic polymers have been developed as recyclable heterogeneous catalysts for the chemioselective synthesis of thiazoles from thiobenzamides and isonitriles. acs.org

Layered Double Hydroxides: Mg-Al-layered double hydroxide (B78521) (MgAl-LDH) has been utilized as a recyclable and sustainable nanocatalyst for the synthesis of pyrano[2,3-d]thiazole derivatives, showcasing excellent recyclability over multiple cycles without loss of efficiency. rsc.org

Table 2: Recyclable Catalytic Systems in Thiazole Synthesis

| Catalyst | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Chitosan-Calcium Oxide Nanocomposite | Heterogeneous Base | Recyclable, high yields, mild conditions | nih.gov |

| Nano-Fe3O4@ZrO2-H3PO4 | Magnetic Nanocatalyst | Recyclable, aqueous media | eurekaselect.com |

| Lipase | Biocatalyst | Environmentally friendly, mild conditions | nih.govrsc.org |

| Pd-metalated Porous Organic Polymers | Heterogeneous Catalyst | Recyclable, chemioselective | acs.org |

| Mg-Al-Layered Double Hydroxide | Nanocatalyst | Recyclable, high atom economy, low E-factor | rsc.org |

Optimization for Enhanced Atom Economy and Reduced Waste Generation

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. rsc.org Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. rsc.org

The synthesis of thiazoles has benefited from the application of MCRs, often in conjunction with other green techniques like microwave irradiation or the use of recyclable catalysts. researchgate.netrsc.org For example, the development of a one-pot, three-component synthesis of thiazole scaffolds using recyclable NiFe2O4 nanoparticles demonstrates a high-yield process with minimal catalyst usage. acs.org Furthermore, the use of Mg-Al-layered double hydroxide as a catalyst in the synthesis of pyrano[2,3-d]thiazole derivatives has been shown to have a high atom economy of 96.8% and a low E-factor (Environmental factor) of 0.23, highlighting its sustainability. rsc.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, namely 4-cyanothiazole and its related nitriles, and thiazole-4-carboxamides which can be converted to the carboxylic acid.

Preparation of 4-Cyanothiazole and Structurally Related Nitriles

The synthesis of 4-cyanothiazoles can be achieved through several routes:

Reaction of β,β-dichloro-α-amino-acrylonitrile: One method involves reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. google.com

Catalytic Vapor Phase Ammoxidation: 4-Cyanothiazole can also be prepared by the catalytic vapor phase ammoxidation of 4-methylthiazole or Δ3-4-methylthiazoline. google.com This process utilizes a chromium cobalt molybdate (B1676688) catalyst and is noted for its high selectivity in producing 4-cyanothiazole. google.com

Synthesis of Thiazole-4-carboxamides as Carboxylic Acid Precursors

A common synthetic route involves the following steps:

Formation of Thiazole Carboxylic Acids: The initial step is the reaction of a thioamide with bromopyruvic acid under reflux conditions to produce a thiazole carboxylic acid. nih.gov

Amide Coupling: The resulting carboxylic acid is then coupled with an appropriate amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to yield the desired thiazole-4-carboxamide (B1297466). nih.gov

For instance, a series of 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were synthesized by reacting thioamides with bromopyruvic acid to form the thiazole carboxylic acids, which were then coupled with various arylamines to produce the final products in good yields. nih.gov

Another approach to synthesizing a complex thiazole-4-carboxamide derivative, thiazole-4-carboxamide adenine (B156593) dinucleotide (TAD), involved several chemical methods, including the reaction of adenosine (B11128) 5'-phosphoromorpholidate with 2-beta-D-ribofuranosylthiazole-4-carboxamide 5'-monophosphate (TRMP) in pyridine, which afforded a 31% yield. nih.govacs.org

Directed Derivatization and Analogue Synthesis Strategies

Once the this compound core is synthesized, its functional groups can be chemically modified to produce a range of analogues. These derivatization strategies are key to exploring the structure-activity relationships of these compounds.

The carboxylic acid at position 4 is a versatile starting point for derivatization. Esterification and amidation are common reactions used to modify this group. nih.govorganic-chemistry.orgthermofisher.com

Amidation: The synthesis of amides from this compound is a crucial transformation for creating new chemical entities. nih.gov This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. rsc.org Alternatively, various coupling reagents can facilitate the direct formation of an amide bond between the carboxylic acid and an amine. nih.govrsc.org These reagents are widely used in peptide synthesis and can be applied to a broad range of carboxylic acids and amines. thermofisher.com Some studies have explored the use of 2-pyridinesulfonyl fluoride (B91410) for a one-pot synthesis of amides from carboxylic acids under mild conditions. rsc.org

Table 1: Examples of Reagents for Esterification and Amidation

| Reaction Type | Reagent/Condition | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Esterification | Imidazole Carbamates | Ester |

| Amidation | Acyl Halide, Amine | Amide |

| Amidation | Coupling Reagent, Amine | Amide |

| Amidation | 2-Pyridinesulfonyl Fluoride | Amide |

The nitrile group at position 5 offers another site for chemical modification, allowing for the introduction of different functional groups. libretexts.orglumenlearning.com

Hydrolysis: The nitrile group can be hydrolyzed to either an amide or a carboxylic acid. libretexts.orgchemistrysteps.com This transformation can be catalyzed by either acid or base. lumenlearning.comchemistrysteps.com Under controlled conditions, partial hydrolysis yields the corresponding carboxamide. More vigorous reaction conditions, such as prolonged heating in aqueous acid or base, lead to the complete hydrolysis of the nitrile to a carboxylic acid. libretexts.orgchemistrysteps.com Enzymatic hydrolysis presents another pathway, where nitrilases can convert nitriles directly to carboxylic acids, or a two-step process involving a nitrile hydratase and an amidase can be employed. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reduction provides a route to aminomethylthiazole derivatives, which are valuable building blocks for further chemical synthesis.

Table 2: Reagents for Nitrile Group Transformations

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Partial Hydrolysis | Acid or Base (controlled) | Amide |

| Complete Hydrolysis | Acid or Base (vigorous) | Carboxylic Acid |

| Enzymatic Hydrolysis | Nitrilase or Nitrile Hydratase/Amidase | Carboxylic Acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

Direct substitution on the thiazole ring of this compound can be challenging due to the electron-withdrawing nature of the existing substituents, which deactivates the ring towards electrophilic attack. rsc.org However, strategies exist to introduce substituents at other positions of the thiazole ring, often by starting with an already substituted precursor. nih.gov

For example, to obtain derivatives with a substituent at the 2-position, a common approach is to use a substituted thiourea in a Hantzsch-type thiazole synthesis. researchgate.netgoogle.com This allows for the incorporation of various groups at the 2-position of the thiazole ring before the final functional groups are introduced. Similarly, modifications at the 5-position can be achieved by starting with precursors that already contain the desired substituent. plos.org For instance, a study on 2-aminothiazole-4-carboxylate derivatives showed that a benzyl (B1604629) group could be present at the 5-position. plos.org These "pre-functionalization" strategies are essential for creating a diverse range of analogues for biological testing. researchgate.netgoogle.com

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in this compound is a primary site for nucleophilic acyl substitution reactions, decarboxylation, and the formation of reactive acyl derivatives. These reactions are fundamental to the construction of more complex molecules.

Nucleophilic Acyl Substitution Reactions for Ester and Amide Bond Formation

The formation of esters and amides from this compound proceeds through nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which then collapses to form the final product and a leaving group. masterorganicchemistry.comkhanacademy.org

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly effective for sterically hindered esters and minimizes side reactions. organic-chemistry.org

Amide Bond Formation:

The formation of amides from this compound and an amine is a cornerstone of medicinal chemistry. mdpi.comasiaresearchnews.com Direct reaction of a carboxylic acid and an amine is often slow and requires activation of the carboxylic acid. umich.edu This activation is typically accomplished using coupling reagents which convert the hydroxyl group into a better leaving group. umich.edu Common coupling agents include carbodiimides (like DCC) often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. umich.edu The activated carboxylic acid intermediate, such as an O-acylisourea, then readily reacts with the amine to form the amide bond. umich.edu

Table 1: Reagents for Ester and Amide Formation

| Reaction | Reagents | Key Features |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Fischer Esterification, equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com |

| Alcohol, DCC, DMAP | Mild conditions, good for sterically hindered esters. orgsyn.orgorganic-chemistry.org | |

| Amide Formation | Amine, Coupling Reagent (e.g., DCC, HATU) | Activation of carboxylic acid is required. umich.eduucl.ac.uk |

| Amine, Thioester intermediate | "Green" chemistry approach, avoids traditional coupling agents. nih.gov |

Decarboxylation Pathways and Subsequent Reactivity

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). organicchemistrytutor.com This reaction can be initiated under thermal conditions, sometimes in the presence of a catalyst. numberanalytics.com The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. doubtnut.com For aromatic carboxylic acids, decarboxylation can be facilitated by heating with soda lime, which is a mixture of sodium hydroxide and calcium oxide. libretexts.org The initial step is the formation of the sodium salt, which then undergoes decarboxylation upon further heating. libretexts.org The reactivity in decarboxylation is influenced by factors such as temperature and the presence of catalysts. numberanalytics.com The loss of CO₂ from this compound would lead to the formation of 5-cyanothiazole.

Formation of Reactive Acyl Derivatives (e.g., acyl halides, anhydrides)

To enhance the reactivity of the carboxylic acid group, it can be converted into more reactive acyl derivatives like acyl halides and anhydrides. These intermediates are highly susceptible to nucleophilic attack and are valuable in synthesis.

Acyl Halide Formation:

Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is converted into a chlorosulfite intermediate, a much better leaving group. orgoreview.com The chloride ion then acts as the nucleophile to form the acyl chloride. orgoreview.com Similarly, acyl bromides can be synthesized using phosphorus tribromide (PBr₃). orgoreview.com

Acid Anhydride Formation:

Acid anhydrides can be synthesized from carboxylic acids, though direct dehydration often requires high temperatures. chemistrysteps.comsalempress.com A more common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. chemistrysteps.comlibretexts.org This reaction is a nucleophilic acyl substitution where the carboxylate anion attacks the carbonyl carbon of the acyl chloride, with the chloride ion acting as the leaving group. vedantu.com Anhydrides can also be formed by reacting a carboxylic acid with dicyan. google.com

Table 2: Reagents for the Formation of Reactive Acyl Derivatives

| Acyl Derivative | Reagent(s) |

|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) orgoreview.comlibretexts.org |

| Oxalyl chloride ((COCl)₂) libretexts.org | |

| Acyl Bromide | Phosphorus tribromide (PBr₃) orgoreview.com |

| Acid Anhydride | Acyl chloride and a carboxylate salt chemistrysteps.comlibretexts.org |

| Dicyan google.com | |

| Phosphorus pentoxide (P₂O₅) salempress.com |

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) of this compound is a versatile functional group that undergoes nucleophilic addition and cycloaddition reactions. libretexts.org Its chemistry is somewhat analogous to that of a carbonyl group due to the polarization of the carbon-nitrogen triple bond. ucalgary.ca

Nucleophilic Addition Reactions to the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org Strong nucleophiles can add directly, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonation of the nitrogen. ucalgary.ca

One of the most significant reactions of nitriles is their hydrolysis to carboxylic acids, which can proceed under either acidic or basic conditions. libretexts.org Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and allows for the addition of water. libretexts.orgchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. libretexts.org

Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, a powerful method for constructing heterocyclic rings. researchgate.net A notable example is the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles to form isoxazoles. researchgate.netbeilstein-journals.org Nitrile imines, generated in situ, can also undergo cycloaddition with alkenes to yield pyrazoline derivatives. nih.gov These reactions are highly valuable for creating complex molecular architectures found in many biologically active compounds.

Reactivity of the Thiazole Ring System

The reactivity of the thiazole core in this compound is a subject of significant academic and industrial interest. The presence of both a π-excessive and π-deficient character in the thiazole ring, coupled with the strong deactivating effects of the substituents at positions 4 and 5, leads to a unique chemical profile.

Electrophilic Aromatic Substitution Patterns on the Thiazole Core

The thiazole ring is generally considered an electron-rich heterocycle, capable of undergoing electrophilic aromatic substitution. However, the rate and regioselectivity of these reactions are highly dependent on the nature and position of substituents on the ring. In the case of this compound, the potent electron-withdrawing properties of the cyano and carboxyl groups significantly deactivate the thiazole ring towards electrophilic attack.

Despite this deactivation, electrophilic substitution, if forced under harsh conditions, is predicted to occur at the C2 position. This is because the C2 position is the least deactivated position in the 4,5-disubstituted thiazole ring. The deactivating influence of the substituents is most pronounced at the positions adjacent to them, leaving the C2 position as the most nucleophilic site.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Position of Substitution | Reaction Conditions |

| Nitrating Mixture (HNO₃/H₂SO₄) | C2-nitro-5-cyanothiazole-4-carboxylic acid | Harsh (high temperature, long reaction time) |

| Bromine (Br₂) in Acetic Acid | C2-bromo-5-cyanothiazole-4-carboxylic acid | Requires a Lewis acid catalyst |

| Acylating Agent (e.g., Ac₂O) | No reaction expected | Ring is too deactivated |

Ring-Opening and Rearrangement Reactions of the Thiazole Nucleus

Thiazole rings can undergo a variety of ring-opening and rearrangement reactions, often initiated by nucleophilic attack or treatment with strong bases. For this compound, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, which can lead to cleavage of the heterocyclic system.

One potential pathway for ring-opening involves the attack of a strong nucleophile, such as a hydroxide or alkoxide, at the C2 position. This can lead to the formation of an acyclic intermediate that can undergo further transformations. The presence of the electron-withdrawing groups at C4 and C5 would facilitate such an attack by stabilizing the resulting negative charge.

Rearrangement reactions of the thiazole nucleus in this specific compound have not been extensively reported. However, related thiazole derivatives are known to undergo rearrangements such as the Cornforth rearrangement, although the specific substitution pattern of this compound may not be conducive to this particular transformation.

Oxidation and Reduction Chemistry of the Thiazole Ring.

The oxidation of the thiazole ring in this compound is expected to be challenging due to the deactivating nature of the substituents. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S,S-dioxides. However, the electron-withdrawing groups decrease the electron density on the sulfur atom, making it less nucleophilic and therefore less reactive towards oxidizing agents.

Reduction of the thiazole ring is also a complex process. Catalytic hydrogenation can lead to the reduction of the C=N bond and potentially the C=C bond, resulting in thiazolidine (B150603) derivatives. The cyano group can also be reduced to an aminomethyl group under specific catalytic conditions. The carboxylic acid group is generally resistant to catalytic hydrogenation under mild conditions but can be reduced by strong reducing agents like lithium aluminum hydride.

Elucidation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Identification and Characterization of Reaction Intermediates

In nucleophilic ring-opening reactions, the initial intermediate would be a Meisenheimer-like adduct, formed by the addition of the nucleophile to the C2 position. Spectroscopic techniques such as NMR and mass spectrometry would be invaluable in detecting and characterizing these transient species.

Kinetic Studies and Determination of Rate Laws for Key Transformations

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the electrophilic substitution of this compound, the rate law is expected to be second order, first order in the thiazole substrate and first order in the electrophile.

Rate = k[this compound][Electrophile]

The rate constant, k, would be significantly smaller than that for unsubstituted thiazole, reflecting the strong deactivating effect of the cyano and carboxylic acid groups. The determination of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), through temperature-dependent kinetic studies would provide further details about the transition state of the reaction.

Table 2: Hypothetical Kinetic Data for the Bromination of Thiazoles at 298 K

| Thiazole Derivative | Relative Rate Constant (k_rel) |

| Thiazole | 1 |

| 4-Methylthiazole | 10 |

| 4,5-Dimethylthiazole | 100 |

| This compound | << 0.01 (estimated) |

The data in the table above is illustrative and highlights the expected dramatic decrease in reactivity for this compound compared to more electron-rich thiazole derivatives.

Reactivity and Mechanistic Investigations of 5 Cyanothiazole 4 Carboxylic Acid

Catalytic Studies

The activation of carboxylic acids is a cornerstone of many chemical transformations, most notably in the formation of amides and esters, which are fundamental linkages in pharmaceuticals and materials. ucl.ac.ukresearchgate.net Traditional methods often rely on stoichiometric activating agents (e.g., carbodiimides), which generate significant chemical waste. ucl.ac.uk Consequently, the development of catalytic methods for the direct functionalization of carboxylic acids is a key area of green chemistry research. sigmaaldrich.com Among these, boronic acid catalysis has emerged as a powerful strategy for the mild and efficient activation of the carboxylic acid hydroxyl group. rsc.orgresearchgate.netualberta.ca

Boronic acids (RB(OH)₂) can reversibly form covalent intermediates with carboxylic acids, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. ualberta.canih.gov This process avoids the need for harsh conditions or wasteful activating agents, offering a more atom-economical pathway. rsc.org While specific catalytic studies on 5-Cyanothiazole-4-carboxylic acid are not extensively detailed in current literature, the established principles of boronic acid catalysis provide a strong framework for predicting its reactivity.

The general mechanism for boronic acid-catalyzed amidation, a representative transformation, is believed to proceed through the formation of a key acyloxyboronic acid intermediate. As illustrated in the reaction scheme, the boronic acid catalyst first condenses with the carboxylic acid. This step typically requires the removal of water, often accomplished with molecular sieves or azeotropic distillation, to drive the equilibrium toward the activated species. ucl.ac.uk This intermediate is significantly more reactive toward nucleophilic attack by an amine than the parent carboxylic acid.

Recent mechanistic investigations suggest the process may be more complex than the simple formation of a monomeric intermediate. nih.gov Studies involving detailed spectroscopic and crystallographic analysis of reaction intermediates propose that dimeric boron species, such as those with a B-O-B motif, may play a crucial role. nih.gov These dimeric structures could function by activating the carboxylic acid while simultaneously orienting the amine nucleophile for an efficient, concerted attack on the carbonyl group. nih.gov

The electronic nature of both the boronic acid and the carboxylic acid substrate is critical. Electron-deficient arylboronic acids are often highly effective catalysts due to their increased Lewis acidity. researchgate.netualberta.ca For a substrate like this compound, the presence of the electron-withdrawing cyanothiazole ring is expected to influence its reactivity. The inductive effect of this heterocyclic system would increase the acidity of the O-H bond and enhance the electrophilicity of the carbonyl carbon, likely making it a highly suitable substrate for this type of catalytic activation. savemyexams.com

To illustrate the effectiveness of this catalytic approach, findings from a model study on the direct amidation of benzoic acid using various boronic acid catalysts are presented below. This data showcases how catalyst structure influences reaction efficiency.

Table 1: Effect of Boronic Acid Catalyst on a Model Amidation Reaction

Reaction: Benzoic Acid + Aniline → N-Phenylbenzamide

Conditions: Catalyst (5 mol%), Toluene, Molecular Sieves, 24h.

| Entry | Boronic Acid Catalyst | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | 80 | 65 |

| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 50 | 92 |

| 3 | 2-Iodophenylboronic acid | 50 | 95 |

| 4 | No Catalyst | 110 | <5 |

This table is a representative example based on typical results found in boronic acid catalysis literature to illustrate the concept. The data does not represent a specific cited study but is a composite illustration.

The data clearly demonstrates the necessity of the catalyst and the superior performance of electron-deficient arylboronic acids (Entries 2 and 3), which can facilitate the reaction at lower temperatures with higher yields.

Further mechanistic insight can be gleaned by examining the proposed catalytic cycle.

Proposed Catalytic Cycle for Boronic Acid-Mediated Amidation

Activation: The carboxylic acid (R¹COOH) reacts with the boronic acid catalyst (R²B(OH)₂) to form an acyloxyboron intermediate, releasing water.

Nucleophilic Attack: An amine (R³NH₂) attacks the activated carbonyl carbon of the intermediate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Product Formation & Catalyst Regeneration: The intermediate collapses, yielding the final amide product (R¹CONHR³) and regenerating the boronic acid catalyst for the next cycle.

This catalytic approach represents a versatile and sustainable method for activating carboxylic acids. The specific electronic properties of this compound suggest it would be a prime candidate for efficient functionalization using boronic acid catalysis, enabling waste-free access to a variety of important amide derivatives.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic and structural properties of 5-Cyanothiazole-4-carboxylic acid. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For derivatives of thiazolidine-4-carboxylic acid, DFT calculations at the B3LYP level of theory have been successfully employed for geometry optimization. researchgate.net Similar approaches are applied to this compound to predict bond lengths, bond angles, and dihedral angles.

For instance, in a study on thiazole-5-carboxylic acid (T5CA), DFT calculations with the B3LYP/6-311++G(d,p) level of theory were used to identify four possible conformers and their relative energies. dergipark.org.tr The most stable conformer was found to be planar, and the relative energies of the other conformers were determined to be approximately 0.14, 27.11, and 29.84 kJ/mol higher. dergipark.org.tr These calculations are vital for understanding the molecule's preferred shape and the energy barriers between different conformations.

Table 1: Representative Calculated Geometrical Parameters for a Thiazole (B1198619) Carboxylic Acid Derivative (Analogous to this compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.21 |

| C-O | 1.35 |

| O-H | 0.97 |

| C-C (ring) | 1.45 |

| C-N | 1.38 |

| C-S | 1.75 |

| O=C-O Angle | 122.0 |

| C-C-O Angle | 115.0 |

| C-C-N Angle | 125.0 |

| Data is illustrative and based on typical values for related structures. |

Ab Initio Methods for Predicting Spectroscopic Parameters (e.g., Gauge-Independent Atomic Orbital (GIAO) for NMR Chemical Shifts)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used ab initio technique for the accurate calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. imist.mascienceandtechnology.com.vn This method computes the magnetic shielding tensors for each nucleus in the molecule, which can then be converted to chemical shifts. imist.mascispace.comgithub.com

For complex organic molecules, including heterocyclic compounds, GIAO calculations performed with DFT methods, such as B3LYP, and appropriate basis sets (e.g., 6-311G(d,p)), provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. imist.ma In the case of this compound, GIAO calculations can help in the assignment of proton and carbon signals in its NMR spectra, which is crucial for its structural characterization. acs.org The accuracy of these predictions can be further improved by considering solvent effects through models like the Polarizable Continuum Model (PCM). scienceandtechnology.com.vn

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.com For various thiazole derivatives, DFT calculations have been used to determine the energies and distributions of these orbitals. proquest.comnih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govnih.gov In the MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive potential (electron-poor). nih.govphyschemres.org For this compound, the MEP would likely show a negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as a site for nucleophilic attack. physchemres.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Thiazole (Analogous to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Data is illustrative and based on typical values for related structures. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational flexibility and reaction mechanisms.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For flexible molecules like this compound, which has a rotatable carboxylic acid group, understanding the conformational landscape is crucial. DFT calculations are commonly used to explore the potential energy surface by systematically rotating specific bonds and calculating the energy of each resulting conformation. dergipark.org.tr

Studies on thiazole-2-carboxylic acid and thiazole-5-carboxylic acid have revealed the existence of multiple stable conformers, with their relative populations depending on small energy differences. dergipark.org.trnih.govacs.orgacs.org For thiazole-2-carboxylic acid, a trans conformer, where the carboxylic proton is oriented towards the ring nitrogen, was found to be the most stable. acs.org Similar investigations on this compound would elucidate its preferred three-dimensional structure and the energy barriers for interconversion between different conformers, which can influence its biological activity and interactions with other molecules.

Simulation of Reaction Pathways and Transition State Characterization

Computational methods can be used to simulate the step-by-step mechanism of chemical reactions, providing valuable information about the reaction pathway and the structures of transient intermediates and transition states. The reduction of a nitrile group to a primary amine, a key potential reaction for this compound, is a complex transformation. nih.gov The simulation of such a reaction would involve identifying the elementary steps, such as the initial protonation or the addition of a reducing agent.

The characterization of transition states, which are the highest energy points along the reaction coordinate, is crucial for determining the reaction's activation energy and rate. physchemres.org For a reaction involving the cyano group, a proposed pathway could involve the formation of an imine intermediate. nih.gov Computational studies can model this process, calculating the energy profile and identifying the transition state structures. For example, in the study of reactions involving isothiazole, transition states were located and their structures optimized using DFT methods. physchemres.org Similar theoretical investigations for this compound would provide a detailed understanding of its chemical transformations at a molecular level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug design and materials science. These mathematical models correlate the structural or property-based descriptors of a compound with its biological activity or a specific physicochemical property. While specific, comprehensive QSAR/QSPR models dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous thiazole derivatives. imist.maimist.ma

The foundation of a robust QSAR/QSPR model lies in the selection of molecular descriptors that accurately capture the chemical information relevant to the activity or property being studied. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a primary source for deriving these descriptors. researchgate.netnih.gov These calculations provide a detailed picture of the electronic structure of a molecule. nih.gov

For thiazole derivatives, several types of quantum chemical descriptors are commonly employed:

Electronic Descriptors: These pertain to the electronic characteristics of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net For the closely related Thiazole-4-carboxylic acid (TCA), DFT calculations have shown that the HOMO is localized over the C=O group, while the LUMO is delocalized over the entire molecule. researchgate.net Other electronic descriptors include dipole moment and Mulliken population analysis, which describes the partial atomic charges on each atom.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Physicochemical Descriptors: Properties like the partition coefficient (LogP), molar refractivity (MR), and molecular weight are often included in QSAR models to account for the compound's pharmacokinetic behavior. imist.ma

In a typical QSAR study on thiazole derivatives, these descriptors would be calculated for a series of related compounds and then subjected to statistical analysis to build a predictive model. imist.ma

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance in QSAR/QSPR |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to electron-donating ability and susceptibility to electrophilic attack. Higher values suggest a greater tendency to donate electrons. researchgate.net |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to electron-accepting ability and susceptibility to nucleophilic attack. Lower values indicate a greater tendency to accept electrons. imist.maresearchgate.net |

| HOMO-LUMO Energy Gap | ΔE | An indicator of molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net |

| Dipole Moment | µ | Measures the overall polarity of the molecule, which influences solubility and binding interactions. |

| Molar Refractivity | MR | A measure of the molecule's volume and polarizability, often related to ligand-receptor binding. imist.ma |

| Partition Coefficient | LogP | Describes the lipophilicity of the molecule, which is critical for membrane permeability and pharmacokinetic properties. imist.ma |

The core objective of QSAR is to establish a statistically significant correlation between the calculated descriptors and an observed biological activity. This is typically achieved through methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN). imist.ma

For thiazole-based compounds, structure-activity relationship (SAR) studies have revealed key structural requirements for various biological activities. For instance, in a study of 2,4,5-trisubstituted thiazoles as inhibitors of carbonic anhydrase-III, the carboxylic acid group at the 4-position was found to be essential for the inhibitory activity. tandfonline.com The study identified 2-amino-5-phenylthiazole-4-carboxylic acid as a potent lead compound. tandfonline.com Modifications to other parts of the ring, such as substitutions on the phenyl ring at position 5 or replacing the amino group at position 2 with an amide, led to a significant reduction or complete loss of activity. tandfonline.com

A hypothetical QSAR model for a series of compounds including this compound might reveal that descriptors related to the electronic properties of the cyano group and the hydrogen-bonding capacity of the carboxylic acid are critical for a specific biological activity. For example, a model for a set of thiazole derivatives acting as PIN1 inhibitors demonstrated that descriptors like MR, LogP, ELUMO, and a topological descriptor (J) could effectively predict their activity. imist.ma Such models allow researchers to predict the activity of new, unsynthesized compounds and to prioritize the synthesis of the most promising candidates.

Prediction of Molecular Interactions and Recognition Elements

Beyond QSAR, computational methods like molecular docking are used to predict how a ligand such as this compound might bind to a biological target, typically a protein or enzyme. nih.govresearchgate.net This technique places the ligand into the active site of a receptor in various conformations and orientations and scores the resulting poses based on their predicted binding affinity.

The functional groups of this compound are key recognition elements for molecular interactions:

Carboxylic Acid Group: This is a versatile functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). It can also be deprotonated to form a carboxylate anion, which can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a protein's active site. In metalloenzymes, the carboxylate can also act as a chelating group for metal ions, such as Zn²⁺. researchgate.net

Thiazole Ring: The sulfur and nitrogen atoms of the thiazole ring are potential hydrogen bond acceptors. The aromatic ring system itself can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cyano Group: The nitrogen atom of the nitrile is a potential hydrogen bond acceptor. The linear and polar nature of this group can influence the molecule's orientation within a binding pocket to optimize electrostatic interactions.

Molecular docking studies on other thiazole-based inhibitors have confirmed the importance of these interactions. For example, in the development of SARS-CoV-2 main protease inhibitors, the thiazole core was found to interact with the S2 subsite of the enzyme. nih.gov Similarly, docking studies of thiazole derivatives as cholinesterase inhibitors have provided insights into the stabilizing interactions within the enzyme's active site. researchgate.net These computational predictions are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Exploration of Biological Activity at the Molecular and Mechanistic Level

Target Identification and Validation Studies

The thiazole-4-carboxylic acid moiety has been identified as a key pharmacophore in the design of inhibitors for several critical enzymatic targets. Research has focused on understanding how this structural unit and its derivatives interact with enzymes such as metallo-β-lactamases and neuraminidase, which are implicated in bacterial resistance and viral propagation, respectively.

Investigations into Enzyme Inhibition Mechanisms (e.g., Metallo-β-lactamases, Neuraminidase)

Metallo-β-lactamases (MBLs):

The rise of bacterial resistance to β-lactam antibiotics, driven by class B metallo-β-lactamases (MBLs), presents a major public health challenge. nih.govnih.gov These zinc-dependent enzymes can hydrolyze a broad range of β-lactam antibiotics, including carbapenems. nih.gov Consequently, there is a pressing need for effective MBL inhibitors. Analogues of 5-Cyanothiazole-4-carboxylic acid, such as 2-aminothiazole-4-carboxylic acids (AtCs), have emerged as a promising class of broad-spectrum MBL inhibitors. nih.gov These compounds are designed to mimic the anchor pharmacophore features of carbapenem (B1253116) hydrolysates, which are the products of MBL-catalyzed reactions. nih.gov

Studies have demonstrated that various AtCs exhibit potent inhibitory activity against MBLs from different subclasses (B1, B2, and B3). nih.gov For instance, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have also been identified as novel MBL inhibitors, with some derivatives showing significant potency. nih.gov The inhibitory mechanism often involves the chelation of the zinc ions within the MBL active site, disrupting the enzyme's catalytic function. researchgate.net The carboxylic acid group of the thiazole (B1198619) ring is considered an indispensable functionality for this chelating activity. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 | nih.gov |

| 2-amino-5-phenethylthiazole-4-carboxylic acid | NDM-1 | - | rcsb.org |

| Thiazole Carboxylic Acid Derivative 14 | Glyoxalase-I | 2.5 | researchgate.net |

Neuraminidase:

Neuraminidase (NA) is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells. nih.gov Inhibiting this enzyme is a validated strategy for treating influenza infections. mdpi.com Thiazolidine-4-carboxylic acid derivatives, which are structurally related to the thiazole-4-carboxylic acid scaffold through saturation of the heterocyclic ring, have been synthesized and evaluated as influenza neuraminidase inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) studies on these derivatives have been conducted to understand the structural requirements for potent NA inhibition. turkjps.orgnih.gov These studies have shown that certain physicochemical properties, such as hydrophilicity and steric factors, play a significant role in the inhibitory activity of these compounds. nih.gov One of the most potent compounds in a studied series of thiazolidine-4-carboxylic acid derivatives exhibited an IC₅₀ value of 0.14 µM, highlighting the potential of this scaffold for designing novel NA inhibitors. nih.gov

| Compound Series | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid derivatives | Influenza A Neuraminidase | Moderate activity, with the most potent (compound 4f) having an IC50 of 0.14 µM. | nih.gov |

| Pyrazole-based Oseltamivir Analogues | A/H3N2 Neuraminidase | Moderate activity, with compound 12c showing an IC50 of 6.98 µM. | mdpi.com |

Elucidation of Receptor Binding Modes and Ligand-Target Interactions

Understanding how these inhibitor candidates bind to their target enzymes is crucial for rational drug design. Crystallographic and molecular modeling studies have provided detailed insights into the ligand-target interactions of thiazole-4-carboxylic acid analogues.

For MBL inhibitors, crystallographic analyses have revealed a common binding mode for 2-aminothiazole-4-carboxylic acids (AtCs) across B1, B2, and B3 subclasses of MBLs. nih.gov This binding mode closely resembles that of the natural carbapenem hydrolysate products within the enzyme's active site. nih.gov The crystal structure of the New Delhi metallo-β-lactamase 1 (NDM-1) in complex with 2-amino-5-phenethylthiazole-4-carboxylic acid has been resolved, providing a precise map of the interactions. rcsb.org The carboxylic acid group typically coordinates with the zinc ions, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, anchoring the inhibitor in the active site. researchgate.net

Similarly, for neuraminidase inhibitors, molecular docking studies have been used to investigate the binding modes of thiazolidine-4-carboxylic acid derivatives within the enzyme's active site. mdpi.com These studies help to identify key interactions, such as hydrogen bonds with catalytic residues like ARG118, ASP151, and GLU276, which are essential for potent inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

SAR studies are fundamental to optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of the thiazole-4-carboxylic acid scaffold, researchers have been able to significantly enhance biological activity.

Rational Design and Synthesis of Derivatives for Modulated Biological Activity

The rational design of thiazole-based inhibitors often begins with a known pharmacophore or a lead compound identified through screening. For MBL inhibitors, the design of 2-aminothiazole-4-carboxylic acids was inspired by the structure of carbapenem hydrolysates. nih.gov Subsequent SAR studies involved synthesizing a variety of derivatives with different substituents on the thiazole ring to improve their inhibitory potency and spectrum. nih.gov For example, modifications at the 2- and 5-positions of the thiazole ring have been explored to optimize interactions with the MBL active site. nih.govnih.gov

In the context of anticancer agents, derivatives of 2-arylthiazolidine-4-carboxylic acid amides were structurally modified to produce 4-substituted methoxylbenzoyl-aryl-thiazoles. nih.gov This involved changing the thiazolidine (B150603) ring to a thiazole ring and altering the linker between aromatic rings, which led to a significant improvement in antiproliferative activity. nih.gov The synthesis of these novel analogues often involves multi-step chemical reactions, including the Hantzsch thiazole synthesis or variations thereof, to construct the core heterocyclic ring, followed by the introduction of diverse functional groups. researchgate.net

Molecular Docking and Dynamics Simulations for Predicting Binding Modes and Affinities

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools in the drug design process. acs.org These techniques are widely used to predict how different analogues of thiazole-4-carboxylic acid will bind to their target enzymes and to estimate their binding affinities, thereby guiding the synthesis of the most promising candidates. nih.govresearchgate.net

For MBL inhibitors, molecular modeling studies have been performed on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids to rationalize their observed SAR. nih.gov These simulations help to visualize the binding poses of the inhibitors and identify key interactions that contribute to their potency. Docking studies on thiazole carboxamide derivatives as cyclooxygenase (COX) inhibitors have also helped to elucidate their binding patterns within the active sites of COX-1 and COX-2 isozymes. acs.orgnih.gov

In the development of inhibitors for Glyoxalase-I, another zinc-containing enzyme, flexible molecular docking was used to design a panel of thiazole-based carboxylic acid derivatives. researchgate.net The predicted binding scores from these simulations showed excellent agreement with the experimentally measured inhibitory activities, validating the computational models. researchgate.net

Biochemical Pathway Modulation Studies

While much of the research on this compound analogues has focused on direct enzyme inhibition, there is also interest in how these compounds may modulate broader biochemical pathways. For example, some thiazole derivatives have been investigated for their effects on signaling pathways related to cancer and neurological disorders.

Thiazole carboxamide derivatives have been studied as modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. nih.govmdpi.com Dysregulation of AMPA receptor function is implicated in various neurological diseases. Studies have shown that certain thiazole-carboxamide derivatives can act as negative allosteric modulators of AMPA receptors, which could have neuroprotective effects. mdpi.com In another area, thiazole and thiadiazole carboxamide derivatives have been designed as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often dysregulated in cancer. nih.gov Inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells.

Further research is needed to fully elucidate the effects of this compound and its direct derivatives on various biochemical pathways.

Investigation of Cellular Mechanisms of Action

There is no available research detailing the specific cellular mechanisms of action for this compound, including its effects on anti-inflammatory pathways or antioxidant responses. Studies on other thiazole derivatives have shown modulation of inflammatory cytokines and oxidative stress markers, but these findings are not directly applicable to the subject compound.

Exploration of Interactions with Biological Macromolecules

No studies were found that specifically investigate the interactions of this compound with biological macromolecules such as proteins or nucleic acids. Research on related cyanobenzothiazoles demonstrates their ability to react with cysteine residues in proteins, and other thiazole-containing molecules have been studied for their DNA binding properties. However, there is no direct evidence of these interactions for this compound.

Development of Chemical Probes for Advancing Biological Research

There is no information available regarding the development or use of this compound as a chemical probe for biological research. Methodologies exist for converting carboxylic acids into probes and for using cyanothiazole moieties in labeling, but the application of these techniques to this specific compound has not been documented in the literature.

Advanced Analytical Methodologies for Detection and Characterization in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 5-Cyanothiazole-4-carboxylic acid, enabling its separation from impurities, reactants, and other matrix components. The choice of technique is governed by the analytical objective, whether it is qualitative monitoring or quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound due to its applicability to polar, non-volatile compounds. nih.gov Reversed-phase (RP) HPLC is commonly utilized, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. cam.ac.uk

The selection of the detector is crucial. A UV-Vis detector is a viable option, as the thiazole (B1198619) ring and associated functional groups are expected to exhibit ultraviolet absorbance. lcms.cz For method development, the mobile phase composition, typically a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good retention and peak shape. cam.ac.uksielc.com

For enhanced sensitivity and structural confirmation, HPLC is often coupled with a mass spectrometer (MS). nih.govlcms.cz This hyphenated technique, LC-MS, provides molecular weight information from the parent ion and structural details from fragmentation patterns, which is invaluable for unequivocal identification. lcms.cz Electrospray ionization (ESI) is a common ionization source for such analyses. cam.ac.uknih.gov

| Analyte Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Thiazoline Carboxylic Acid | Luna CN | 0.5% Trifluoroacetic acid (TFA) in Methanol | MS/MS | nih.gov |

| Peroxycarboxylic Acids | Atlantis T3 C18 | Gradient of 0.1% Formic Acid in Water and Acetonitrile | ESI-MS | cam.ac.uk |

| Isoxazole Carboxylic Acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | UV/MS | sielc.com |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, which would result in poor chromatographic performance, including broad and asymmetric peaks. colostate.edu Therefore, a derivatization step is essential to convert the polar carboxylic acid and potentially other active hydrogens into a more volatile and thermally stable form. colostate.eduresearchgate.net

Common derivatization strategies for carboxylic acids fall into three main categories:

Silylation: This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). core.ac.uklmaleidykla.lt This is a widely used and effective method for making carboxylic acids suitable for GC analysis. colostate.edu

Alkylation (Esterification): This process converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester. Reagents such as diazomethane, dimethylformamide dialkyl acetals, or pentafluorobenzyl bromide (PFBBr) can be used. colostate.eduresearch-solution.com

Acylation: This involves introducing an acyl group to molecules containing active hydrogens, forming esters, thioesters, or amides. researchgate.netresearch-solution.com

Following derivatization, the resulting volatile derivative can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and mass spectrum. core.ac.ukmdpi.com

| Derivatization Type | Reagent | Target Functional Group | Reference |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Carboxylic Acid (-COOH), Amine (-NH2) | core.ac.uklmaleidykla.lt |

| Alkylation (Esterification) | Diazomethane, DMF-Dialkylacetals, PFBBr | Carboxylic Acid (-COOH) | colostate.eduresearch-solution.com |

| Acylation | Isobutyl chloroformate (IBCF) | Carboxylic Acid (-COOH) | mdpi.com |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the qualitative analysis of this compound. ijrti.orglibretexts.org It is particularly useful for monitoring the progress of a chemical reaction, allowing researchers to observe the consumption of starting materials and the formation of the desired product over time. libretexts.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (commonly coated with silica (B1680970) gel) alongside spots of the pure starting materials. libretexts.org The plate is then developed in a suitable mobile phase. Since this compound is a polar compound, a polar solvent system is typically required to achieve appropriate migration on the polar silica gel stationary phase. utoronto.ca Visualization can often be achieved using UV light, as the thiazole ring is UV-active. libretexts.orgutoronto.ca TLC is also an effective method for a preliminary assessment of the purity of a synthesized sample. ijrti.org

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species. Given that this compound possesses a carboxyl group, it can be ionized to a negatively charged carboxylate anion in a buffer with a pH above its pKa. This charge allows it to migrate in an electric field, enabling its separation. CE methods are known for their high efficiency, short analysis times, and minimal sample consumption. nih.gov While specific CE applications for this compound are not widely documented, the technique is well-established for the analysis of other short-chain carboxylic acids and is a viable analytical option. lmaleidykla.ltnih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

For a comprehensive analysis providing both separation and definitive structural identification, hyphenated techniques are indispensable. mdpi.comgoogle.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for analyzing this compound. It combines the excellent separation capabilities of HPLC for polar compounds with the high selectivity and sensitivity of mass spectrometry. nih.govlcms.cz A key advantage is that it typically does not require derivatization, allowing for direct analysis of the compound. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide detailed structural information through controlled fragmentation experiments. nih.govmdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): As previously discussed, GC-MS offers high chromatographic resolution and provides standardized, reproducible mass spectra that are useful for identification. core.ac.uk However, its application to this compound is contingent upon a successful and reproducible derivatization step to increase the analyte's volatility. colostate.edumdpi.com

Quantitative Analytical Method Development

The development of a robust quantitative method is essential for determining the precise amount of this compound in a sample. Such methods are typically based on HPLC or hyphenated techniques like LC-MS and GC-MS. The process involves several key steps:

Method Validation: A quantitative method must be thoroughly validated to ensure its reliability. Validation parameters, often based on regulatory guidelines, include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov

Calibration: Quantification is achieved by creating a calibration curve, where the instrument response (e.g., peak area) is plotted against known concentrations of a pure standard of this compound. nih.gov

Use of Internal Standards: To improve accuracy and precision, an internal standard is often used. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N). google.com This approach, known as isotope dilution mass spectrometry, corrects for variations during sample preparation and instrument analysis, and is considered the gold standard for quantitative analysis. google.com

Recovery studies are also performed to assess the efficiency of the sample preparation process, ensuring that a consistent and known proportion of the analyte is carried through the analytical procedure. nih.gov

Method Validation and Assessment of Performance Characteristics (e.g., sensitivity, selectivity, linearity)

The validation of an analytical method ensures its reliability, reproducibility, and fitness for its intended purpose. apjhs.com For a compound like this compound, a validation process following the International Council for Harmonisation (ICH) guidelines would be standard practice in a research or pharmaceutical development context. apjhs.commdpi.com This involves a thorough assessment of several key performance characteristics.